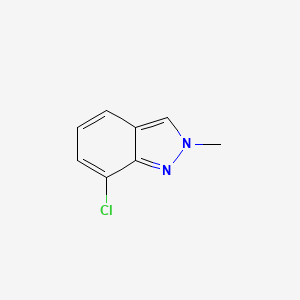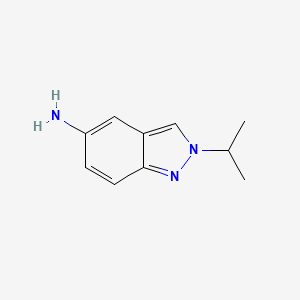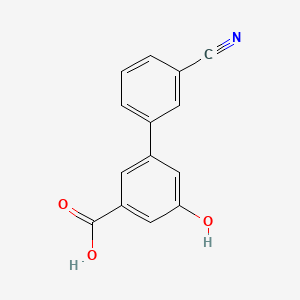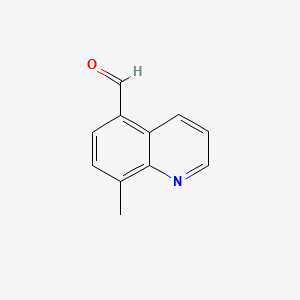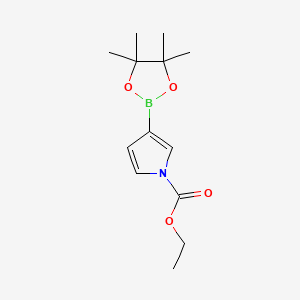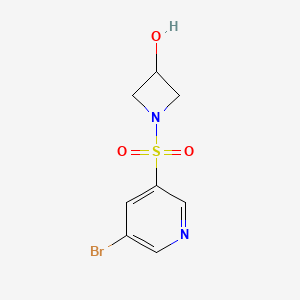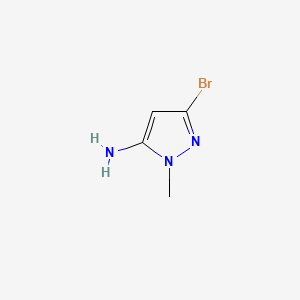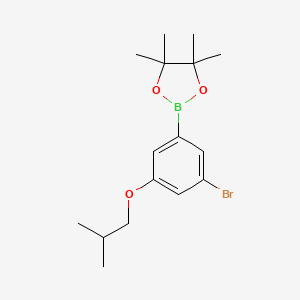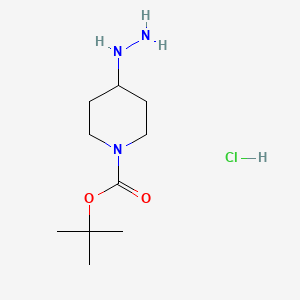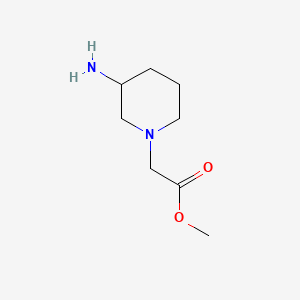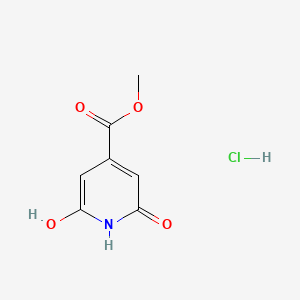
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride, also known as MDPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MDPC is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride involves the reaction between 2,6-Dihydroxypyridine-4-carboxylic acid and methyl chloroformate in the presence of a base followed by the addition of hydrochloric acid to obtain the final product.
Starting Materials
2,6-Dihydroxypyridine-4-carboxylic acid, Methyl chloroformate, Base (such as triethylamine), Hydrochloric acid
Reaction
Add the 2,6-Dihydroxypyridine-4-carboxylic acid to a reaction flask, Add the base to the reaction flask and stir the mixture, Add the methyl chloroformate dropwise to the reaction mixture, Continue stirring the reaction mixture for a few hours, Add hydrochloric acid to the reaction mixture to obtain the final product, Isolate and purify the product using standard techniques
作用机制
The exact mechanism of action of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride is not fully understood. However, it is believed that Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride exerts its effects through the modulation of various biochemical pathways in the body. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
生化和生理效应
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to have various biochemical and physiological effects. In neuroscience research, Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In cancer research, Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride in scientific research is its potential as a neuroprotective and anti-cancer agent. However, there are also some limitations to using Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride in lab experiments. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects.
未来方向
There are several future directions for research on Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride. One area of interest is in the development of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride-based therapies for cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride and its potential side effects.
科学研究应用
Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been studied for its potential applications in various scientific research areas. One of the main areas of interest is in the field of neuroscience, where Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has been shown to have neuroprotective effects. Methyl 2,6-Dihydroxypyridine-4-carboxylate Hydrochloride has also been studied for its potential applications in cancer research, where it has been shown to have anti-cancer properties.
属性
IUPAC Name |
methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4.ClH/c1-12-7(11)4-2-5(9)8-6(10)3-4;/h2-3H,1H3,(H2,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGMGKBZCKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dihydroxyisonicotinate hydrochloride | |
CAS RN |
1314406-42-2 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
